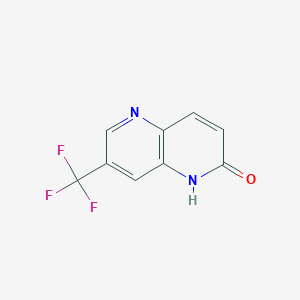
7-(Trifluoromethyl)-1,5-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-1,5-naphthyridin-2(1H)-one is a compound characterized by the presence of a trifluoromethyl group attached to a naphthyridinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, utilizing reagents such as [Ru(bpy)3]2+ or iridium (III) cyclometalated derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using transition metal catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyridinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthyridinone products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, using reagents such as nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst
Major Products: The major products formed from these reactions include various substituted naphthyridinone derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
7-(Trifluoromethyl)-1,5-naphthyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding selectivity. This allows it to effectively interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Trifluoromethyl ketones: Known for their use in medicinal chemistry as enzyme inhibitors.
Trifluoromethylated aromatic compounds: Widely used in pharmaceuticals and agrochemicals for their enhanced properties.
Uniqueness: 7-(Trifluoromethyl)-1,5-naphthyridin-2(1H)-one stands out due to its unique naphthyridinone core, which provides a distinct structural framework for further functionalization and application. Its combination of the trifluoromethyl group with the naphthyridinone structure offers a versatile platform for the development of novel compounds with improved chemical and biological properties .
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-3-7-6(13-4-5)1-2-8(15)14-7/h1-4H,(H,14,15) |
InChI Key |
PHIYAMACTZYBIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1N=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















